molecular formula C21H19N B1320903 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine CAS No. 355832-04-1

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Cat. No. B1320903
CAS RN: 355832-04-1
M. Wt: 285.4 g/mol
InChI Key: RFTRFDMRINNTSI-UHFFFAOYSA-N
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Description

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is a chemical compound with the molecular formula C21H19N . It has a molecular weight of 285.39 . This compound is a solid at room temperature .


Physical And Chemical Properties Analysis

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine has a boiling point of 448.7°C at 760 mmHg and a melting point of 107°C . It has a flash point of 241.4 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Secondary Amines

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine: is a valuable intermediate in the synthesis of secondary amines . Secondary amines are crucial in various fields, including pharmaceuticals, where they serve as building blocks for active pharmaceutical ingredients (APIs).

Nonlinear Optical Materials

This compound has been used to create thermally stable chromophores with enhanced intrinsic hyperpolarizability . These materials are essential for applications in optical switching, sensor protection, light modulation, memory storage devices, and telecommunications.

Molecular Engineering

The compound’s structure allows for the modulation of conjugation pathways, which is a key strategy in molecular engineering . This approach is used to design small molecular materials with optimized nonlinear optical responses.

Sensitization Strategies

Researchers have explored the excited state properties of compounds like 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine for sensitization strategies in high-efficiency blue optoelectronic devices . This is crucial for improving the performance of devices that rely on specific light wavelengths.

Crystallography

The compound’s ability to form stable crystals with well-defined structures makes it useful in crystallography studies . These studies can provide insights into molecular interactions and stability.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

One paper suggests that 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine could be used in the development of highly efficient blue fluorescent organic light-emitting diodes . This indicates potential future applications in the field of optoelectronics .

Relevant Papers The search results include a paper titled “A sensitization strategy for highly efficient blue fluorescent organic light-emitting diodes” which discusses the use of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in the development of blue fluorescent organic light-emitting diodes .

properties

IUPAC Name

9,9-dimethyl-N-phenylfluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N/c1-21(2)19-11-7-6-10-17(19)18-13-12-16(14-20(18)21)22-15-8-4-3-5-9-15/h3-14,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTRFDMRINNTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595874
Record name 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

355832-04-1
Record name 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 g of bromo-9,9-dimethyl-9H-fluorene (183 mmol), 20 ml of aniline (220 mmol), 1.5 g of DPPF (2.7 mmol), 0.5 g of palladium(II)acetate and 45 g of sodium tert-butoxide (486 mmol) are heated at the boil in 1.5 l of toluene under a protective atmosphere for 18 h. The mixture is subsequently partitioned between toluene and water, and the organic phase is washed three times with water and dried over Na2SO4 and evaporated in a rotary evaporator. The residue which remains is recrystallised from heptane/ethyl acetate. The yield is 31.2 g (110 mmol, 52%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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